molecular formula C7H13N3O B12816996 2-Amino-5-(sec-butyl)-1H-imidazol-4(5H)-one

2-Amino-5-(sec-butyl)-1H-imidazol-4(5H)-one

Cat. No.: B12816996
M. Wt: 155.20 g/mol
InChI Key: UMIPSIFAJDKSJK-UHFFFAOYSA-N
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Description

2-Amino-5-(sec-butyl)-1H-imidazol-4(5H)-one is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This specific compound is characterized by the presence of an amino group at the second position and a sec-butyl group at the fifth position of the imidazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(sec-butyl)-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sec-butylamine with glyoxal and ammonium acetate. The reaction is carried out in an aqueous medium, and the mixture is heated to facilitate cyclization, resulting in the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(sec-butyl)-1H-imidazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazole compounds.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as halides, alkoxides; reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Imidazole N-oxides and other oxidized derivatives.

    Reduction: Reduced imidazole compounds with altered electronic properties.

    Substitution: Substituted imidazole derivatives with diverse functional groups.

Scientific Research Applications

2-Amino-5-(sec-butyl)-1H-imidazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(sec-butyl)-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1H-imidazol-4(5H)-one: Lacks the sec-butyl group, leading to different chemical properties.

    5-(sec-butyl)-1H-imidazol-4(5H)-one: Lacks the amino group, affecting its reactivity and biological activity.

    2-Amino-5-methyl-1H-imidazol-4(5H)-one: Contains a methyl group instead of a sec-butyl group, resulting in different steric and electronic effects.

Uniqueness

2-Amino-5-(sec-butyl)-1H-imidazol-4(5H)-one is unique due to the presence of both the amino and sec-butyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-amino-4-butan-2-yl-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C7H13N3O/c1-3-4(2)5-6(11)10-7(8)9-5/h4-5H,3H2,1-2H3,(H3,8,9,10,11)

InChI Key

UMIPSIFAJDKSJK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(=N1)N

Origin of Product

United States

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